Potassium titanium oxide

Descripción

Structure

2D Structure

Propiedades

Número CAS |

12030-97-6 |

|---|---|

Fórmula molecular |

K2O3Ti |

Peso molecular |

174.062 g/mol |

Nombre IUPAC |

dipotassium;dioxido(oxo)titanium |

InChI |

InChI=1S/2K.3O.Ti/q2*+1;;2*-1; |

Clave InChI |

NJLLQSBAHIKGKF-UHFFFAOYSA-N |

SMILES |

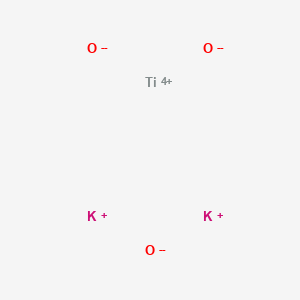

[O-2].[O-2].[O-2].[K+].[K+].[Ti+4] |

SMILES canónico |

[O-][Ti](=O)[O-].[K+].[K+] |

Otros números CAS |

12056-51-8 12056-53-0 12673-69-7 690271-93-3 |

Descripción física |

DryPowde |

Sinónimos |

Fybex potassium octatitanate |

Origen del producto |

United States |

Advanced Synthesis Methodologies for Potassium Titanium Oxide Systems

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reaction is a conventional and widely used method for synthesizing polycrystalline potassium titanate powders and ceramics. ontosight.ai This technique typically involves the intimate mixing of solid precursors, followed by calcination at elevated temperatures to induce diffusion and reaction, leading to the formation of the desired crystalline phase. ontosight.aismolecule.com

In solid-state synthesis, achieving a single, pure phase of a specific potassium titanate is critically dependent on the precise control of the stoichiometry of the initial reactants. nih.gov The potassium titanate family includes a series of compounds with the general formula K₂O·nTiO₂, where 'n' can be 1, 2, 4, 6, or 8, corresponding to potassium titanate, dititanate, tetratitanate, hexatitanate, and octatitanate, respectively. nih.gov The choice of precursors, most commonly potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) as the potassium source and titanium dioxide (TiO₂) as the titanium source, and their molar ratio, are determinant factors for the final product. ontosight.ainih.gov

Thermodynamic analyses and experimental studies have demonstrated a strong correlation between the initial TiO₂ content and the resulting potassium titanate phase. nih.gov For instance, the synthesis of potassium hexatitanate (K₂Ti₆O₁₃) is favored when using a specific molar ratio of K₂CO₃ to TiO₂. nih.gov Similarly, the formation of potassium dititanate (K₂Ti₂O₅) fibers via calcination requires careful control of the K₂CO₃ and amorphous titania ratio. acs.org Deviations from the ideal stoichiometric ratio can lead to the formation of mixed phases or undesired secondary products, compromising the purity and performance of the material. Methods like the Pechini (polymer complex) method offer high control over stoichiometry, enabling the synthesis of single-phase materials like K₁.₆Fe₁.₆Ti₆.₄O₁₆ with a hollandite-like structure. tstu.ru

Table 1: Influence of Reactant Stoichiometry on Potassium Titanate Phase Formation

| Potassium Precursor | Titanium Precursor | K₂O:TiO₂ Molar Ratio | Resulting Phase | Synthesis Method |

| K₂CO₃ | TiO₂ | 1:3 | K₂Ti₆O₁₃ | Solid-State Calcination nih.gov |

| K₂CO₃ | Amorphous Titania | Not specified | K₂Ti₂O₅ | Solid-State Calcination acs.org |

| Potassium Nitrate | Titanium Butoxide | Ti:C₆H₈O₇ = 1.5; Ti:C₂H₆O₂ = 5.5 | K₁.₆Fe₁.₆Ti₆.₄O₁₆ | Pechini Method tstu.ru |

In the synthesis of potassium dititanate (K₂Ti₂O₅) fibers from amorphous titania and K₂CO₃, a two-stage temperature process is employed. acs.org The formation of K₂Ti₂O₅ nuclei occurs in the solid-state reaction stage at a lower temperature of 640 °C. acs.org Subsequent heating to a higher temperature of 820 °C facilitates the crystallization and growth of these nuclei into nanofibers, a process aided by the appearance of K₂O melts. acs.org This separation of nucleation and growth stages is crucial for controlling the final morphology. acs.org The duration of the calcination at the peak temperature also plays a significant role; insufficient time may lead to incomplete reaction and poor crystallinity, while excessive duration could result in unwanted grain growth.

Solution-Based Synthesis Routes

Solution-based synthesis methods, such as hydrothermal and sol-gel processes, offer several advantages over solid-state reactions, including better control over particle size and morphology, higher purity, and lower synthesis temperatures. ontosight.aismolecule.comscirp.org These routes are particularly effective for producing nanostructured potassium titanium oxides.

Hydrothermal synthesis is a prominent solution-based technique for producing a variety of nanostructured potassium titanates. smolecule.comuts.edu.au The process involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically within a sealed vessel called an autoclave. scirp.orgnih.gov For potassium titanates, this usually entails the reaction of a titanium precursor, such as TiO₂ powder, with a concentrated potassium hydroxide (KOH) solution. uts.edu.auresearchgate.netaps.org This method has been successfully used to synthesize various morphologies, including nanotubes, nanowires, nanorods, and nanobelts. researchgate.netresearchgate.netmdpi.com

The hydrothermal method is particularly well-suited for the controlled growth of one-dimensional (1D) nanostructures like nanowires and nanorods. By reacting TiO₂ nanoparticles with a KOH solution, potassium titanate nanowires with diameters around 10 nm and lengths ranging from 500 nm to 2 µm have been produced. aps.org Other studies report the synthesis of wire-like structures with diameters of 10 to 30 nm and lengths of up to several micrometers. uts.edu.auresearchgate.net

The growth of these 1D nanostructures is often anisotropic, proceeding along a preferential crystallographic direction. For K₂Ti₆O₁₃ nanowires, the growth is observed to be along the mdpi.com direction. aps.org Similarly, uniform single-crystalline potassium titanate nanowires with a mdpi.com growth direction, lengths of 5–30 μm, and diameters of 80–100 nm have been synthesized. acs.orgnih.gov A sol-gel/hydrothermal combined method has also been used to produce KTiO₂(OH) nanorods with uniform diameters of 5 to 10 nm and lengths of 50 to 100 nm. researchgate.net The ability to produce such well-defined 1D nanostructures is a key advantage of the hydrothermal route.

The morphology and aspect ratio of hydrothermally synthesized potassium titanate nanostructures can be precisely controlled by optimizing several reaction parameters. The most influential factors include the concentration of the alkaline solution (KOH), reaction temperature, and reaction duration. researchgate.netresearchgate.net

The concentration of the KOH solution directly impacts the resulting morphology. mdpi.com For instance, treating Ti particles with KOH solutions of varying concentrations yielded different nanowire structures; shorter and thicker nanowires were obtained at concentrations below 10 mol/L, while longer and thinner nanowires were formed at 10 mol/L. mdpi.com The pH of the solution is also a critical determinant. nih.gov Stacked sheet-like nanostructures were formed at a pH of 8, while nanostructures with a high aspect ratio were confirmed at pH 10 and 12, highlighting that a sufficient supply of potassium ions is essential for anisotropic growth. nih.gov Furthermore, the larger ionic radius of potassium compared to lithium or sodium promotes anisotropic crystal growth, resulting in nanoribbon structures with higher aspect ratios. nih.govrsc.org

Reaction temperature and time also play a crucial role. One study constructed a formation diagram for products in the TiO₂–KOH–H₂O system, showing that well-crystallized, single-phase potassium titanates are obtained at specific temperatures and KOH concentrations. researchgate.net Another investigation synthesized iron-rich titanate nanosheets assembled into 3D hierarchical architectures by treating ilmenite (B1198559) with a 10 M KOH solution at 180 °C for 72 hours. mdpi.com These findings demonstrate that careful tuning of hydrothermal parameters enables the synthesis of potassium titanate nanostructures with tailored morphologies and aspect ratios for various applications.

Table 2: Parameter Optimization in Hydrothermal Synthesis of Potassium Titanate Nanostructures

| Precursor(s) | KOH Concentration | Temperature | Duration | Resulting Morphology & Dimensions |

| TiO₂ nanoparticles, KOH | Not specified | 130 °C | 3 days | Titanate nanowires nih.gov |

| Ti particles, KOH | < 10 mol/L | Room Temp | 24 h | Shorter, thicker nanowires (20-150 nm diameter) mdpi.com |

| Ti particles, KOH | 10 mol/L | Room Temp | 24 h | Longer, thinner nanowires (10-100 nm diameter, several µm length) mdpi.com |

| TiH₂, H₂O₂, KOH | pH 8 (0.29 mol L⁻¹) | 100 °C | 24 h | Stacked sheet-like nanostructures (200-300 nm width) nih.gov |

| TiH₂, H₂O₂, KOH | pH 10-12 (2.25-4.39 mol L⁻¹) | 100 °C | 24 h | Nanostructures with high aspect ratio nih.gov |

| Ilmenite, KOH | 10 M | 180 °C | 72 h | Iron-rich titanate nanosheets in 3D hierarchical architectures mdpi.com |

| TiO₂, KOH | Not specified | Not specified | Not specified | Nanowires (10 nm diameter, 500 nm - 2 µm length) aps.org |

Sol-Gel Processing for Tailored Architectures and Fine Particle Synthesis

The sol-gel process is recognized as a superior method for synthesizing potassium titanate, particularly for creating materials with a high surface area at lower temperatures than conventional melting methods. iaea.org This technique offers significant control over the final product's properties by manipulating the chemical precursors and reaction conditions.

In a typical synthesis of potassium tetratitanate (K₂Ti₄O₉), alkoxides of potassium and titanium, such as potassium methoxide (B1231860) and titanium isopropoxide, are used as precursors. iaea.org The process involves the hydrolysis and condensation of these precursors in an alcohol-based solution, often with a catalyst, to form a "sol"—a colloidal suspension of solid particles in a liquid. This sol is then aged to form a "gel," an interconnected, rigid network. Subsequent drying and calcination of the gel at temperatures around 740°C yield the crystalline potassium titanate. iaea.org

A key advantage of the sol-gel method is the ability to produce a homogeneous mixture of potassium and titanium at the molecular level, which facilitates the formation of an amorphous phase at low temperatures. iaea.org This suppresses the high-temperature densification that can reduce surface area. Standard sol-gel synthesis can produce potassium tetratitanate powders with a surface area of 15 m²/g. iaea.org This can be significantly increased to 25 m²/g through supercritical drying, a technique that removes the solvent without causing the gel structure to collapse. iaea.org

Co-Precipitation Methods for Nanocrystal Formation

Co-precipitation is a straightforward, reproducible, and cost-effective technique for producing high-purity potassium titanium oxide nanocrystals. nanochemres.org This wet-chemical method involves dissolving salts of the constituent elements in a solvent and then inducing precipitation to form a solid, which is subsequently treated to obtain the final crystalline product.

For the synthesis of potassium titanyl phosphate (B84403) (KTiOPO₄) nanocrystals, an aqueous solution of titanyl chloride can be prepared and mixed with a solution of potassium dihydrogen phosphate. nanochemres.org The precipitation of a white solid is then initiated by adding potassium carbonate to adjust the pH to approximately 6. nanochemres.org This process yields nanocrystals with an average grain size as small as 22 nm. nanochemres.org The use of capping agents, such as oxalic acid, can influence the particle size and strain within the crystal lattice. nanochemres.orgnanochemres.org

The co-precipitation method allows for excellent stoichiometric control by mixing the reagents at an atomic level. nepjol.info Precursors like potassium titanyl oxalate (B1200264) are also used, which can be mixed with other metal salts to create complex titanates. nepjol.info

Specialized Synthesis Techniques

Beyond conventional methods, specialized techniques have been developed to create this compound with specific morphologies and properties, such as thin films and fibers.

Wet Corrosion Process (WCP) for Potassium-Incorporated Titanium Oxide Films

The Wet Corrosion Process (WCP) is a simple and scalable one-step method for fabricating nanostructured potassium-incorporated titanium oxide films (nTOFs) directly onto the surface of titanium metal or its alloys. nih.govmdpi.com This technique involves the controlled corrosion of the metal in an alkaline solution, typically potassium hydroxide (KOH), at room temperature. nih.govacs.org A significant advantage of WCP is that it produces nanostructures as an immobilized thin film, which is beneficial for applications in areas like photocatalysis by avoiding the dispersion issues common with powdered materials. mdpi.com

The formation of nanostructures via WCP is a complex process involving the dissolution and rearrangement of the titanium metal surface. The mechanism is understood to proceed through the following key steps:

Atomic Rearrangement: During the treatment with a KOH solution, atoms in the titanium metal rearrange to form new chemical bonds. nih.gov

Dual Phase Formation: Two primary phases are generated simultaneously: a titanium dioxide (TiO₂) phase consisting of Ti-O bonds and a potassium-incorporated titanate phase characterized by Ti-O-K bonds. nih.govmdpi.com

Dissolution and Redeposition: For the oxide to form, titanium must first dissolve in the alkaline solution. nih.gov This is followed by a redeposition or crystallization process where aqueous potassium ions become trapped within layered titanium oxide structures. acs.orgresearchgate.net The structure of potassium titanates consists of layered sheets of Ti-O bonds linked by potassium atoms. nih.gov This process leads to the growth of nanostructures like nanowires and nanosheets on the substrate surface. nih.gov

The final morphology of the nanostructured film is highly dependent on both the concentration of the KOH solution and the titanium content of the initial metallic material. nih.gov

KOH Concentration: The concentration of the KOH solution directly governs the resulting nanostructure. For pure titanium, a 3D network of elongated nanowires with diameters of 10-100 nm is typically formed within a specific concentration window of 10-20 mol/L of KOH. nih.gov Lower concentrations tend to produce shorter and thicker nanowires, while higher concentrations can lead to different structures. nih.gov

Titanium Content: The Ti content of the starting material determines the optimal KOH concentration needed to achieve a specific morphology. nih.gov Materials with higher titanium content require lower KOH concentrations to form elongated nanostructures. For instance, pure titanium (100% Ti) and Ti-6Al-4V alloy (90% Ti) readily form one-dimensional nanowires when treated with a 10 mol/L KOH solution. nih.gov In contrast, a Ti-Ni alloy with a lower titanium content (50% Ti) requires a significantly higher KOH concentration of over 20 mol/L to produce comparable nanostructures. nih.gov

The following table summarizes the research findings on the influence of Ti content and KOH concentration on the formation of nanowires using the Wet Corrosion Process.

| Starting Material | Ti Content (%) | Effective KOH Concentration for Nanowire Formation | Resulting Morphology | Source(s) |

| Pure Ti | 100% | 10 mol/L | 1D Nanowires | nih.gov |

| Ti-6Al-4V (TAV) | 90% | 10 mol/L | 1D Nanowires | nih.gov |

| Ti-Ni (TN) | 50% | >20 mol/L | Comparable 1D Nanowires | nih.gov |

Molten Salt Synthesis and Fiber Growth Mechanisms

Molten salt synthesis is a prominent high-temperature technique used to produce various forms of potassium titanate, including layered structures, whiskers, and fibers. researchgate.net The method involves heating precursor materials, such as titanium dioxide (TiO₂) and a potassium source (e.g., K₂CO₃, KOH, KNO₃), in a molten salt flux (e.g., KCl, NaCl). researchgate.netresearchgate.net The molten salt acts as a solvent, facilitating the reaction and crystallization of the desired potassium titanate phase upon cooling.

The general chemical formula for these compounds is K₂O·nTiO₂, where the value of 'n' dictates the crystal structure. nih.gov Molar ratios where n=2 or 4 typically result in layered structures, while n > 4 often yields whisker-like or fibrous morphologies, such as potassium hexatitanate (K₂Ti₆O₁₃). researchgate.netnih.gov

The growth mechanism in molten salt synthesis is considered to be a dissolution-crystallization process. researchgate.net The TiO₂ precursor dissolves in the molten flux, allowing for the formation of potassium titanate species that subsequently crystallize as the conditions change (e.g., upon slow cooling or flux evaporation). researchgate.netdntb.gov.ua The morphology of the final product can be precisely controlled by adjusting experimental parameters such as the reaction temperature, the composition of the salt mixture, and the molar ratio of the salt to the reactants. researchgate.net For example, increasing the molar ratio of a KCl-NaCl salt flux to the raw materials can transition the morphology of K₀.₈Mg₀.₄Ti₁.₆O₄ from platelets to boards and then to bar-like structures.

Ionothermal Synthesis Approaches

Ionothermal synthesis is an advanced solvothermal technique that utilizes ionic liquids (ILs) as the solvent, and in many cases, as a template or structure-directing agent. This method has emerged as a versatile platform for the low-temperature crystallization of inorganic materials, including this compound systems. Unlike traditional high-temperature solid-state reactions or high-pressure hydrothermal methods, ionothermal synthesis offers unique advantages due to the distinct properties of ionic liquids, such as their low vapor pressure, high thermal stability, and tunable chemical nature. nih.gov The use of ILs can facilitate the dissolution of precursors, enabling molecular-level mixing and promoting the formation of crystalline materials with controlled morphologies and phase purity at significantly lower temperatures. nih.govrsc.org

The mechanism in an ionothermal process is intrinsically linked to the role of the ionic liquid. The IL serves not just as a non-volatile solvent but actively participates in the reaction. Its constituent cations and anions can interact with the titanium and potassium precursors, influencing the nucleation and subsequent growth of the titanate crystal structure. rsc.orgresearchgate.net For instance, the organic cations of the IL, such as imidazolium (B1220033) or quaternary ammonium (B1175870) ions, can act as templates, directing the assembly of titanate polyhedra into specific layered or tunnel structures. These cations can be incorporated into the final product as interlayer species, which can be subsequently removed or exchanged. rsc.orgresearchgate.net This templating effect allows for precise control over the material's nanostructure, leading to products like nanoflakes, nanosheets, or nanorods. rsc.orgrsc.orgresearchgate.net Furthermore, the ionic environment can stabilize reactive intermediates and prevent the uncontrolled aggregation of nanoparticles, resulting in materials with high surface area and well-defined particle sizes. nih.gov

Research into the ionothermal synthesis of titanates has identified several key parameters that govern the final product's characteristics. The choice of ionic liquid is paramount, as the size, shape, and charge of its ions directly influence the crystallization process. Similarly, the selection of titanium and potassium precursors, such as metal alkoxides or salts, and the reaction conditions (temperature and time) are critical variables.

Studies on analogous systems, such as other alkali metal titanates, provide valuable insights into the potential of this method for potassium titanate synthesis. For example, the bottom-up synthesis of layered titanates has been successfully demonstrated using ionic liquids like tetrabutylammonium (B224687) chloride (TBACl) and 1,2,3-trimethylimidazolium (mmmIm) methylsulfate. rsc.orgresearchgate.net In these syntheses, titanium isopropoxide serves as the titanium source, which hydrolyzes to form titanic acid. An acid-base reaction with a base like tetrabutylammonium hydroxide (TBAOH) in the ionic liquid medium leads to the formation of layered titanate crystals with the IL's cation (TBA⁺ or mmmIm⁺) incorporated as the interlayer cation. rsc.orgresearchgate.net Another successful example is the rapid, energy-efficient synthesis of mixed-phase sodium titanate rods using 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) as the reaction medium. rsc.org These findings underscore the capability of ionothermal synthesis to produce highly structured, nanoscale titanate materials.

The table below summarizes key research findings from ionothermal synthesis of titanate systems, illustrating the relationship between synthesis parameters and product outcomes.

| Ionic Liquid (IL) | Titanium Precursor | Alkali Source | Reaction Conditions | Resulting Product | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium chloride (TBACl) | Titanium isopropoxide (TIP) | Tetrabutylammonium hydroxide (TBAOH) | Heating mixture of TIP, TBAOH, and TBACl | Layered titanate crystals with TBA⁺ as interlayer cation; small nanoflakes | rsc.orgresearchgate.net |

| 1,2,3-trimethylimidazolium (mmmIm) methylsulfate | Titanium isopropoxide (TIP) | Tetrabutylammonium hydroxide (TBAOH) | Heating mixture of TIP, TBAOH, and IL | Layered titanate with mmmIm⁺ as interlayer cation | rsc.orgresearchgate.net |

| 1-ethyl-3-methylimidazolium acetate | Not specified, phase-transfer route | Sodium source | Not specified | Mixed-phase Na₂Ti₃O₇ and Na₂Ti₆O₁₃ rods | rsc.org |

Crystallographic and Electronic Structure Elucidation of Potassium Titanium Oxide

Advanced X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is a cornerstone technique for the structural characterization of crystalline materials like potassium titanium oxide. It allows for the identification of different phases, quantification of their proportions, and precise determination of their crystal structures.

Various phases of potassium titanate, with the general formula K₂O·nTiO₂, exist, and their identification is crucial as their properties differ with the value of 'n'. researchgate.net Common phases include potassium dititanate (K₂Ti₂O₅), potassium tetratitanate (K₂Ti₄O₉), potassium hexatitanate (K₂Ti₆O₁₃), and potassium octatitanate (K₂Ti₈O₁₇). utk.eduoptica.org XRD is the primary method to distinguish and identify these phases. utk.eduoptica.org For instance, studies have confirmed the formation of K₂Ti₂O₅, K₂Ti₄O₉, and K₂Ti₆O₁₃ by comparing their XRD patterns with standard PDF cards (PDF#13-0448, PDF#40-0403, and PDF#13-0447, respectively). utk.edu

Quantitative phase analysis (QPA) using XRD allows for the determination of the relative amounts of each phase in a multiphase sample. mdpi.comresearchgate.net This is particularly important in synthesis processes where mixtures of different potassium titanate phases can be formed. The Rietveld method is a powerful technique for QPA, providing accurate phase fractions by refining a theoretical diffraction pattern against the experimental data.

For example, the synthesis of potassium titanate from titanium dioxide and potassium carbonate can result in different products depending on the starting phase of TiO₂. Using anatase as a precursor can lead to the formation of potassium dititanate (K₂Ti₂O₅), while rutile can produce potassium monotitanate (K₂TiO₃). longdom.org XRD, coupled with energy-dispersive X-ray spectroscopy, confirms these phase formations. longdom.org

Furthermore, the stability of these phases can be influenced by external factors. For instance, K₂Ti₂O₅ has been observed to collapse upon reaction with water, forming a potassium-rich amorphous phase, a transformation readily identified by the disappearance or significant weakening of its characteristic XRD peaks. utk.edu

Table 1: Identified Potassium Titanate Phases and Corresponding PDF References

| Phase Name | Chemical Formula | PDF Card Number |

|---|---|---|

| Potassium Dititanate | K₂Ti₂O₅ | 13-0448 |

| Potassium Tetratitanate | K₂Ti₄O₉ | 40-0403 |

Once a phase is identified, its crystallographic parameters can be precisely determined through refinement of the XRD data. This includes the lattice constants (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal structure.

Different potassium titanate phases exhibit distinct crystal systems and space groups. For example:

K₂Ti₂O₅ has a layered structure. acs.orgscispace.com

K₂Ti₄O₉ possesses a monoclinic structure with a C2/m space group and a layered lattice where potassium ions reside in the interlayer spacing. mdpi.com

K₂Ti₆O₁₃ has a monoclinic crystal structure with a C2/m space group. researchgate.netmdpi.com It features a tunnel structure formed by TiO₆ octahedra sharing edges and corners, with potassium atoms located within these tunnels. researchgate.net

A hydrothermally synthesized potassium titanate, KTiO₂(OH) , was found to have a hexagonal tunnel structure with the space group P6₁22. acs.orgacs.org

K₂TiO₃ has been reported to crystallize in the orthorhombic Cmcm space group. researchgate.net

The refinement of these parameters is crucial for a detailed understanding of the material's structure-property relationships.

Table 2: Crystallographic Data for Various Potassium Titanate Phases

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference(s) |

|---|---|---|---|---|---|---|---|---|

| Potassium Titanate | KTiO₂(OH) | Hexagonal | P6₁22 | 9.8889 | 9.8889 | 28.6711 | 90 | acs.orgacs.org |

| Potassium Hexatitanate | K₂Ti₆O₁₃ | Monoclinic | C2/m | 15.582 | 3.82 | 9.11 | 99.76 | researchgate.netkubota.com |

| Potassium Tetratitanate | K₂Ti₄O₉ | Monoclinic | C2/m | - | - | - | - | mdpi.com |

| Potassium Titanate | K₂TiO₃ | Orthorhombic | Cmcm | 10.0283(2) | 6.9346(2) | 5.4534(1) | 90 | researchgate.net |

| Potassium Titanium Fluoride Phosphate (B84403) | KTiPO₄F | Orthorhombic | Pna2₁ | 13.0020(2) | 6.43420(8) | 10.7636(2) | 90 | storion.ru |

In-situ XRD is a powerful technique for studying the structural changes of materials in real-time under operational conditions. For potassium titanium oxides, this is particularly valuable for understanding the mechanisms of potassium ion intercalation and de-intercalation, which is critical for their application in batteries.

During the charging and discharging of a potassium-ion battery, K⁺ ions are inserted into or extracted from the host material's crystal structure. tandfonline.com This process can lead to changes in the lattice parameters, phase transformations, and volume expansion or contraction. mdpi.comtandfonline.com In-situ XRD allows for the direct observation of these structural evolutions.

For example, in-situ XRD studies on TiO₂-based anodes have revealed the formation of KₓTiO₂ intermediates during potassium ion insertion, confirming the intercalation mechanism. mdpi.com The changes in the lattice spacing observed during these experiments provide direct evidence of the volume expansion associated with K⁺ insertion. mdpi.com Similarly, in-operando synchrotron X-ray powder diffraction (SXPD) of KTiPO₄F has shown reversible phase transformations during electrochemical cycling, with the reflections fully recovering their initial positions and intensities, indicating good structural stability. nih.gov

Studies on layered potassium titanium niobate (KTNO) have also utilized in-situ XRD to investigate its potassium storage mechanism. soton.ac.uk The results indicated that KTNO is a low-strain material, as no significant peak shifts or intensity changes were observed during K⁺ insertion and extraction. soton.ac.uk This structural stability is a desirable characteristic for long-cycle life battery electrodes.

Spectroscopic Characterization of this compound Structures

Spectroscopic techniques, such as Raman and Fourier Transform Infrared (FT-IR) spectroscopy, provide complementary information to XRD by probing the vibrational modes of atoms and the nature of chemical bonds within the material.

Raman spectroscopy is highly sensitive to the local structure and symmetry of a material. Different potassium titanate phases exhibit distinct Raman spectra, making it a valuable tool for phase identification. utk.eduoptica.org

For instance, the Raman spectra of K₂Ti₄O₉ and K₂Ti₆O₁₃ show broad high-wavenumber lines related to the polar character of the TiO₆ octahedra. utk.edu In contrast, K₂Ti₂O₅, which is composed of TiO₅ units, displays a much narrower peak in the high-wavenumber region. utk.edu

Specific Raman peaks can be assigned to particular vibrational modes. For a K₂Ti₆O₁₃-TiO₂ hybrid, new Raman peaks at 115, 140, 203, 279, 447, 650, and 850 cm⁻¹ were attributed to the formation of the K₂Ti₆O₁₃ compound. nih.gov In another study, Raman spectra of potassium titanate nanowires showed a new peak around 280 cm⁻¹, attributed to the potassium titanate phase, arising from structural changes in the parent TiO₂. mdpi.com Peaks at 445, 660, and 903 cm⁻¹ were assigned to different TiO₂ phases. mdpi.com

In-situ high-temperature Raman spectroscopy has been used to study the structural evolution of binary potassium titanate systems from crystalline to molten states. acs.org During this transition, lattice vibration signals in the low-wavenumber region (0–400 cm⁻¹) disappear, while prominent peaks in the mid-wavenumber region (400–700 cm⁻¹), attributed to Ti-O-Ti bending and antisymmetric stretching vibrations, broaden and shift. acs.org

Table 3: Characteristic Raman Peaks for Potassium Titanate Compounds

| Compound | Characteristic Raman Peaks (cm⁻¹) | Reference(s) |

|---|---|---|

| K₂Ti₆O₁₃-TiO₂ hybrid | 115, 140, 203, 279, 447, 650, 850 | nih.gov |

| Potassium Titanate Nanowires | ~280 (potassium titanate phase), 445, 660, 903 (TiO₂ phases) | mdpi.com |

FT-IR spectroscopy probes the vibrational modes of molecules and crystal lattices that are infrared active, providing information about the chemical bonds present in a material.

In the study of potassium titanates, FT-IR is used to confirm the presence of specific functional groups and to assess the nature of the Ti-O bonding. For example, in a hydrothermally synthesized KTiO₂(OH), the FT-IR spectrum supported the existence of hydroxyl groups in the structure. acs.orgacs.org In a K₂Ti₆O₁₃-TiO₂ hybrid material, the disappearance of the characteristic TiO₂ absorption peak at 800 cm⁻¹ and the appearance of new absorption peaks between 1500 and 500 cm⁻¹ after hydrothermal treatment confirmed the formation of the new potassium titanate compound. nih.gov

FT-IR spectra of potassium hexatitanate (K₂Ti₆O₁₃) have shown a peak around 940 cm⁻¹, which is attributed to the Ti-O group. researchgate.net Another peak at approximately 1647 cm⁻¹ is assigned to the bending vibrations of water molecules adsorbed between the titanate layers. researchgate.net The presence of Ti-O-K bonds can also be inferred from the analysis of FT-IR spectra. The formation of these bonds involves the rearrangement of Ti-O bonds from the precursor material. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Potassium titanate |

| Potassium dititanate |

| Potassium tetratitanate |

| Potassium hexatitanate |

| Potassium octatitanate |

| Potassium monotitanate |

| Titanium dioxide |

| Potassium carbonate |

| Anatase |

| Rutile |

| KTiO₂(OH) |

| K₂Ti₂O₅ |

| K₂Ti₄O₉ |

| K₂Ti₆O₁₃ |

| K₂Ti₈O₁₇ |

| K₂TiO₃ |

| KTiPO₄F |

| Potassium titanium niobate |

| KTiNbO₅ |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.uk In the context of this compound, XPS is instrumental in confirming the presence of potassium, titanium, and oxygen on the material's surface and determining their respective chemical environments.

High-resolution XPS spectra of potassium titanate reveal characteristic peaks for K 2p, Ti 2p, and O 1s. The K 2p spectrum typically shows two peaks, K 2p3/2 and K 2p1/2, which can be assigned to K-O bonds within the titanate structure. nih.govresearchgate.net For instance, in one study, the K 2p3/2 and K 2p1/2 peaks were observed at binding energies of 292.9 eV and 295.7 eV, respectively, confirming the presence of K-O groups. researchgate.net Another investigation on potassium hexatitanate (PHT) whiskers identified the K 2p3/2 and K 2p1/2 states of K+ at 291.4 eV and 294.2 eV. mdpi.com

The Ti 2p spectrum is characterized by two spin-orbit split peaks, Ti 2p3/2 and Ti 2p1/2. The binding energies of these peaks are indicative of the oxidation state of titanium. In K2Ti6O13-TiO2 hybrid nanorod arrays, peaks at 458.06 eV and 463.7 eV were assigned to Ti4+ 2p3/2 and Ti4+ 2p1/2, suggesting that titanium is predominantly in the +4 oxidation state, characteristic of TiO2. nih.gov

The O 1s spectrum is often more complex and can be deconvoluted into multiple peaks corresponding to different oxygen environments. These can include Ti-O bonds in the titanate lattice, K-O bonds, and surface hydroxyl groups (O-H). nih.gov For example, the O 1s spectrum of a K2Ti6O13-TiO2 hybrid was fitted with three peaks corresponding to K-O bonds (529.45 eV), Ti-O bonds (530.75 eV), and surface hydroxyl oxygen (532.75 eV). nih.gov

Table 1: Representative XPS Binding Energies for Potassium Titanate

| Element | Orbital | Binding Energy (eV) | Reference |

| K | 2p3/2 | 291.4 - 293.5 | nih.govresearchgate.netmdpi.com |

| K | 2p1/2 | 294.2 - 296.8 | nih.govresearchgate.netmdpi.com |

| Ti | 2p3/2 | 457.6 - 458.2 | researchgate.netmdpi.com |

| Ti | 2p1/2 | 463.3 | mdpi.com |

| O | 1s (Ti-O) | 530.75 | nih.gov |

| O | 1s (K-O) | 529.45 | nih.gov |

| O | 1s (O-H) | 532.75 | nih.gov |

Electron Energy Loss Spectroscopy (EELS) and Energy Dispersive X-ray (EDX) Analysis for Elemental Mapping at Nanoscale

Electron Energy Loss Spectroscopy (EELS) and Energy Dispersive X-ray (EDX) analysis, often performed in a scanning transmission electron microscope (STEM), are powerful techniques for probing the elemental composition of materials at the nanoscale. nih.govwikipedia.orgthermofisher.com

EELS analyzes the energy loss of electrons as they pass through a thin sample, providing information about elemental composition, chemical bonding, and electronic properties. wikipedia.orgdectris.com Inner-shell ionizations, in particular, are useful for identifying the elemental components of a material. wikipedia.org While specific EELS studies on this compound are not extensively detailed in the provided results, the technique's capability for atomic-resolution elemental mapping makes it highly relevant for understanding the distribution of potassium, titanium, and oxygen within nanostructured titanates. thermofisher.comiaea.org

EDX spectroscopy detects the characteristic X-rays emitted from a sample when bombarded by an electron beam. jeol.com This allows for the creation of elemental maps, visualizing the spatial distribution of different elements within the sample. jeol.comunizar.es EDX has been successfully used to confirm the elemental composition of potassium titanate nanostructures. For instance, in the synthesis of potassium hexatitanate nanotubes (KTNTs), EDX analysis confirmed the purity of the synthesized materials, showing the presence of potassium, titanium, and oxygen without any additives. researchgate.net Similarly, EDX mapping of zirconium-doped potassium titanate nanofibers has been used to visualize the distribution of the dopant element within the nanofiber structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Band Structure Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of materials, particularly for determining the optical band gap (Eg). researchgate.net The band gap is a crucial parameter for applications in photocatalysis and optoelectronics.

For potassium titanate, the band gap is typically determined from the onset of optical absorption in the UV-Vis spectrum. The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap (Eg) is described by the Tauc equation. By plotting (αhν)n against hν (where n depends on the nature of the electronic transition), the band gap can be extrapolated from the linear portion of the curve. shimadzu.eu

Studies have reported a range of band gap values for different forms of potassium titanate. For example, K2Ti6O13 nanorods synthesized by a molten salt solution method exhibited a band gap of 3.41 eV. dergipark.org.tr Another study on K2Ti6O13 fibers produced by a flux method reported a band gap of 3.2 eV. repositorioinstitucional.mx The band gap can be influenced by factors such as the synthesis method, particle size, and morphology. For instance, peroxo-titanate nanoribbons, formed through a bottom-up synthesis method, showed a significantly reduced band gap of 2.64 eV due to the presence of peroxo-titanium functional groups. rsc.org Furthermore, potassium/sodium titanate nanofibers have been reported to have band gaps ranging from 3.15 to 3.38 eV. theiet.org

Table 2: Reported Band Gap Energies for Various Potassium Titanate Materials

| Material | Synthesis Method | Band Gap (eV) | Reference |

| K2Ti6O13 Nanorods | Molten Salt Solution | 3.41 | dergipark.org.tr |

| K2Ti6O13 Fibers | Flux Method | 3.2 | repositorioinstitucional.mx |

| Peroxo-Titanate Nanoribbons | Bottom-up Synthesis | 2.64 | rsc.org |

| Potassium/Sodium Titanate Nanofibers | Hydrothermal | 3.15 - 3.38 | theiet.org |

| KNTM (R phase) | Solid-state reaction | 2.59 | aps.org |

| KNTM (O phase) | Solid-state reaction | 2.41 ± 0.19 | aps.org |

| KNTM (T phase) | Solid-state reaction | 2.06 ± 0.25 | aps.org |

Electron Microscopy for Microstructural and Nanostructural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology, size, and crystal structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface, revealing details about its morphology, particle size, and texture. researchgate.netresearchgate.net

SEM analysis of potassium titanate has revealed a wide variety of morphologies depending on the synthesis conditions. For example, K2Ti6O13 nanorods with diameters of 10 to 12 nm and lengths up to 80 nm have been observed. dergipark.org.tr In another study, K2Ti6O13 fibers with lengths of 12 to 35 µm and diameters of 260 to 530 nm were produced. repositorioinstitucional.mx The concentration of the alkaline solution used in hydrothermal synthesis has been shown to influence the aspect ratio of the resulting titanate nanowires. theiet.org Furthermore, SEM has been used to characterize splinter-shaped potassium hexatitanate crystals and to observe the morphology of indeterminate-shaped potassium titanate particles. sci-hub.segoogle.com

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of materials, including crystal lattices and nanostructures. acs.org

TEM has been instrumental in characterizing the detailed structure of potassium titanate nanomaterials. For instance, TEM images of hydrothermally synthesized potassium titanate fibers showed that they were composed of a large quantity of fibers with uniform thicknesses ranging from 20 to 100 nm and varied lengths from 200 nm to 200 microns. niscpr.res.in High-resolution TEM (HRTEM) can reveal the crystallographic orientation of nanostructures, with studies showing that potassium titanate nanowires often grow along the sci-hub.se direction. niscpr.res.inaps.org TEM has also been used to confirm the tubular structure of potassium hexatitanate nanotubes, with an internal diameter of approximately 7 nm and an external diameter of about 12 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Probing (e.g., 29Si NMR in titanatesilicates)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. While 29Si NMR is explicitly mentioned for titanatesilicates, the principles can be extended to other nuclei present in potassium titanate to gain insights into its structure.

29Si NMR is particularly useful for studying silicate (B1173343) and titanatesilicate materials, as the chemical shift of 29Si is sensitive to the local coordination and connectivity of the silicon atoms. researchgate.netresearchgate.netrsc.orgpascal-man.com In the context of titanatesilicates, 29Si NMR can be used to identify the presence of Si-OH groups and to understand the effects of cation substitution on the local structure. researchgate.net For example, the observation of new peaks in the 29Si NMR spectrum that cross-polarize rapidly can indicate short Si-H distances, suggesting the formation of Si-OH groups. researchgate.net While direct 29Si NMR studies on pure this compound are not applicable, the use of NMR with other suitable nuclei could provide valuable information about the local structure and bonding within the material.

Defect Chemistry and Non Stoichiometry in Potassium Titanium Oxide Systems

Investigation of Oxygen Vacancy Formation and Concentration

The formation of oxygen vacancies is a common phenomenon in titanium oxide-based materials, including potassium titanates. These vacancies can be introduced through various synthesis and processing methods. For instance, the treatment of potassium titanate nanowires with acid has been shown to promote the formation of oxygen vacancies. nih.gov However, the duration of such treatments is critical, as prolonged exposure to acid can lead to a reduction in the oxygen vacancy content. nih.gov

Thermal annealing is another effective method for creating oxygen vacancies. researchgate.net At elevated temperatures, lattice vibrations can cause oxygen atoms to delocalize from their original sites, leading to the formation of vacancies. researchgate.net This process is often accompanied by the reduction of neighboring Ti⁴⁺ ions to Ti³⁺ to maintain charge neutrality. researchgate.net The concentration of oxygen vacancies can be significant, as suggested by SEM-EDS analysis of TiO₂ thin films, which indicated a deficiency of oxygen. researchgate.net

The concentration of oxygen vacancies can have a profound impact on the material's properties. While a higher concentration of oxygen vacancies can be beneficial for certain applications like photocatalysis, an excessive amount can act as recombination centers for photogenerated charge carriers, which in turn diminishes the photocatalytic activity. nih.gov

Role of Point Defects in Electrical and Electrochemical Properties

Point defects are instrumental in defining the electrical and electrochemical landscape of potassium titanium oxide systems. Oxygen vacancies are widely recognized as the most common mobile point defects in perovskite oxides, and they dramatically influence ferroelectric behavior and, consequently, the piezoelectric properties. nih.gov These vacancies are often considered to be shallow donors, which can increase the n-type conductivity. aps.org However, the conductivity resulting from oxygen vacancies may saturate at relatively low carrier concentrations. aps.org

The role of oxygen vacancies can be multifaceted. At low concentrations, they can promote the production of reactive oxygen species (ROS) by accelerating charge transfer kinetics. nih.gov Conversely, at high concentrations, they can inhibit ROS production due to the strong adsorption of ROS on the surface oxygen vacancies. nih.gov In the context of electrochemical energy storage, defects can stabilize the crystal structure, inhibit phase transitions or volume expansion, and ultimately enhance cycling stability. researchgate.net They can also serve as active sites, promoting electrochemical reactions. researchgate.net

The introduction of potassium as a dopant in titanium oxide nanostructures has been shown to induce p-type electrical characteristics. researchgate.net The direct modification of a titanium substrate into titania nanostructures can lead to a near-defect-free interface, which significantly improves charge transport properties for applications like supercapacitors. researchgate.net

Defect Engineering Strategies for Performance Optimization

Defect engineering, which involves the deliberate manipulation of the type, concentration, and spatial distribution of defects, is a powerful strategy for optimizing the performance of this compound and related materials. researchgate.net This approach can be used to fine-tune electronic structure, conductivity, surface properties, and ion transport behavior. researchgate.net

One of the primary strategies in defect engineering is the controlled introduction of oxygen vacancies. This can enhance electronic conductivity and lower the diffusion energy barrier for ions, which is beneficial for applications in metal-ion batteries. researchgate.net For example, introducing oxygen vacancies into TiO₂ can narrow its band gap and provide additional energy levels, thereby improving its ion diffusion ability and electronic conductivity. researchgate.net

Flash sintering is a novel, non-equilibrium technique that can be employed for defect engineering. purdue.edu This method uses a combination of thermal energy and an external electric field to densify ceramic materials in a very short time, a process that can introduce a variety of defects, including oxygen vacancies. purdue.edu The ability to control these defects through such advanced processing techniques opens up avenues for fabricating materials with enhanced properties for specific applications. purdue.edu Furthermore, defects can serve as trapping centers, which reduces the recombination of electrons and holes, leading to an increase in the photocatalytic activity of the material. researchgate.net

Influence of Dopants and Impurities on Defect Equilibria

The introduction of dopants and impurities can significantly alter the defect equilibria in this compound systems. The type of dopant plays a crucial role; for instance, acceptor doping is generally believed to increase the concentration of oxygen vacancies, whereas donor doping is expected to suppress it. researchgate.net

The effect of various dopants on the properties of titanium dioxide has been a subject of extensive research. For example, doping TiO₂ with scandium (Sc³⁺) or niobium (Nb⁵⁺) leads to a redistribution of intrinsic defects. mdpi.com Niobium doping, in particular, results in a higher concentration of Ti³⁺ states, as niobium acts as an electron donor in the titanium dioxide lattice. mdpi.com The position of the defect states induced by niobium within the bandgap is dependent on the TiO₂ phase. mdpi.com

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the effect of doping. For instance, calculations on doping TiO₂ with various elements like potassium (K), fluorine (F), and nitrogen (N) have shown that these dopants can alter the electronic behavior of the material, inducing half-metallic or full metallic characteristics. researchgate.net In sodium titanate (Na₂Ti₃O₇), atomistic simulations have shown that potassium is a thermodynamically stable monovalent dopant for the sodium site. aip.org Such doping can lead to an expansion of the crystal lattice volume due to the larger ionic radius of the potassium ion. aip.org

Theoretical Modeling of Defect Formation Energies and Migration Barriers

Theoretical modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for investigating defect formation energies and migration barriers in this compound systems. These computational approaches provide insights into the electronic structure, stability, and ionic transport properties at an atomic level, which can be challenging to probe experimentally. tandfonline.com

DFT calculations have been used to determine the formation energies of various native point defects, including oxygen vacancies and titanium interstitials. rsc.org These calculations have shown that under Ti-rich conditions, the formation of oxygen vacancies and Ti interstitials, which act as shallow donors, is favored. rsc.org Conversely, under O-rich conditions, the formation of Ti vacancies, which act as acceptors, is more likely. rsc.org The formation energy of an oxygen vacancy in bulk anatase has been calculated to be 4.95 eV. cam.ac.uk

Atomistic simulations have also been employed to study ion migration pathways and their associated activation energies. For example, in Na₂Ti₃O₇, the migration of sodium ions has been observed to occur predominantly along the ab plane with a calculated activation energy of 0.23 eV. aip.org Such theoretical investigations are crucial for understanding the fundamental defect processes that govern the material's properties and for guiding the design of new materials with optimized performance. tandfonline.com

Surface Science and Interfacial Phenomena in Potassium Titanium Oxide

Adsorption Mechanisms of Molecular Species on Potassium Titanium Oxide Surfaces

The adsorption of molecules onto the surface of this compound is a complex process governed by a combination of physical and chemical interactions. The nature of these interactions dictates the material's efficacy in applications such as wastewater treatment and catalysis.

Studies have shown that potassium titanate is a promising adsorbent for the removal of organic dyes, like methylene (B1212753) blue, from aqueous solutions. zu.edu.ua The adsorption process is primarily driven by physical adsorption, but with significant contributions from electrostatic interactions. zu.edu.ua The kinetics of this adsorption are well-described by a pseudo-second-order model, which suggests that the rate-limiting step involves chemisorption, or chemical interactions at the interface between the dye molecule (adsorbate) and the potassium titanate surface (adsorbent). zu.edu.ua Notably, the initial adsorption rate of methylene blue on potassium titanate has been observed to be higher than on titanium dioxide. zu.edu.ua

First-principles studies on the adsorption of potassium atoms on titanium dioxide (TiO2) surfaces, a related system, reveal significant charge transfer. scispace.comaps.org When potassium atoms are adsorbed, they are reduced to K+ ions as charge is transferred from the potassium to localized titanium 3d orbitals at the surface. scispace.comaps.org This charge transfer induces a spin polarization of the Ti 3d states, similar to what is observed at oxygen-deficient TiO2 surfaces. scispace.comaps.org This fundamental understanding of charge transfer is crucial as it influences the surface's reactivity and interaction with other molecules.

Molecular dynamics simulations of the interface between anatase TiO2 and a potassium hydroxide (B78521) (KOH) solution further elucidate the adsorption behavior. acs.org These simulations show that potassium ions (K+) preferentially adsorb onto the TiO2 surface, specifically bonding to the twofold coordinated oxygen atoms (O2c). acs.org The dynamics of these potassium ions are heavily influenced by the layered structure of water at the interface and the oxygen atoms on the TiO2 surface. acs.org

The following table summarizes key findings related to the adsorption of different species on this compound and related surfaces.

| Adsorbate | Substrate | Key Findings |

| Methylene Blue | Potassium Titanate | Adsorption is controlled by a combination of physical and chemical interactions, with kinetics following a pseudo-second-order model. zu.edu.ua |

| Potassium Atoms | Rutile TiO2(100) | Charge transfer occurs from K atoms to surface Ti 3d orbitals, forming K+ ions and inducing spin-polarized Ti 3d states. scispace.comaps.org |

| Potassium Ions (K+) | Anatase TiO2 | K+ ions preferentially adsorb onto the surface, bonding with twofold coordinated oxygen atoms. acs.org |

Interface Formation and Electronic Structure at Heterojunctions

The formation of heterojunctions, or interfaces between this compound and other materials, is a key strategy for engineering its electronic properties and enhancing its performance in various devices. These interfaces can facilitate charge separation, which is crucial for applications in photocatalysis and photovoltaics.

A notable example is the construction of a potassium titanate (K2Ti6O13) nanorod-decorated titanium dioxide (TiO2) nanotube array. nih.govnih.gov This hybrid structure is created through a combination of electrochemical and hydrothermal methods. nih.govnih.gov The resulting K2Ti6O13-TiO2 heterojunction enhances the osteogenic differentiation of mesenchymal stem cells, while the release of potassium ions can promote neural differentiation. nih.govnih.gov This demonstrates how the interface can be tailored for specific biomedical applications.

The electronic structure at such heterojunctions is critical. In TiO2-based systems, the formation of a heterojunction with materials like tin oxide (SnO2) can increase the separation of photogenerated electron-hole pairs, a vital process for efficient photocatalysis. researchgate.net Similarly, in perovskite solar cells, the interface between the perovskite layer and the electron transport layer, which can be a titanium oxide, is crucial for device performance. researchgate.net

Theoretical studies on perovskite oxides provide insights into the chemical trends of surface reconstruction and band positions. acs.org The stability of these surfaces is often driven by the tendency of atoms to regain their bulk-like coordination numbers and bond lengths. acs.org This understanding is fundamental to predicting and controlling the electronic properties of heterojunctions involving titanates.

Furthermore, studies on LaFeO3/n-SrTiO3 heterojunctions, which are analogous in their polar-nonpolar interface nature, have shown that while different interface polarities can be engineered, they may exhibit similar band offsets and potential gradients. aps.org However, slight differences in band bending on the strontium titanate side can occur, likely due to the screening of a fixed charge of opposite sign for the two interface polarities. aps.org

Surface Reconstruction and Atomic Arrangements in Vacuum

Under vacuum conditions and with thermal treatment, the surface of titanium oxides, including those containing potassium, can undergo reconstruction. This involves the rearrangement of surface atoms into new periodic structures that are different from the bulk crystal structure.

Studies on the rutile TiO2(110) surface in the presence of potassium have shown that thermal segregation of potassium from the bulk to the surface can occur at temperatures above 750–800 K. researchgate.net Scanning tunneling microscopy (STM) has revealed that the segregated potassium forms small clusters of 1–2 nm on the surface, which also contain oxygen. researchgate.net These clusters preferentially locate at one-dimensional defect sites on the surface. researchgate.net

First-principles calculations of potassium adsorption on the rutile TiO2(100) surface predict significant structural relaxation. scispace.comaps.org The charge transfer from potassium to titanium atoms polarizes the lattice around the reduced titanium sites. scispace.comaps.org The calculated surface structure, which shows an ordered c(2x2) geometry at half-monolayer coverage, is in excellent agreement with experimental X-ray adsorption data. scispace.com

More generally, the surface of titanium dioxide is known to undergo various reconstructions. spring8.or.jp For instance, the rutile (110) surface, one of the most studied oxide surfaces, exhibits different reconstructions, and the controversy around the correct model for the (1x2) reconstruction appears to be settled. spring8.or.jp The preparation method of the crystal, such as reoxidation of a reduced crystal, can have a significant impact on the resulting surface geometry and morphology. spring8.or.jp Atomic-resolution scanning transmission electron microscopy (STEM) has directly imaged a reconstruction layer of interstitial titanium atoms on the reduced rutile (110) surface after thermal annealing in a vacuum. ornl.gov

Role of Surface States in Catalytic and Photoreactivity Processes

Surface states, which are electronic states localized at the surface of a material, play a pivotal role in the catalytic and photoreactive properties of this compound. These states can act as active sites for chemical reactions or as traps for photogenerated charge carriers, significantly influencing the material's efficiency in processes like photocatalysis.

The presence of defects, such as oxygen vacancies, is a key factor in creating surface states on titanium dioxide. tandfonline.com These defects can alter the electronic structure of the surface, creating new energy levels within the band gap. scispace.comaps.org For example, the adsorption of potassium on TiO2 leads to the formation of occupied Ti 3d states that lie about 1 eV above the valence band maximum. scispace.comaps.org These states are similar to those found at oxygen-deficient TiO2 surfaces and are crucial for the material's reactivity. scispace.comaps.org

In photocatalysis, the goal is often to enhance the lifetime of photogenerated electron-hole pairs to allow them to participate in redox reactions. The photocatalytic activity of potassium-incorporated titanium oxide nanostructures has been shown to be significantly enhanced. nih.govelsevierpure.com This enhancement is attributed to the unique nanostructure, which provides a larger surface area, and the electronic modifications brought about by the potassium incorporation. nih.govelsevierpure.com The photogenerated electron-hole pairs initiate redox reactions with species adsorbed on the catalyst's surface, with hydroxyl radicals often being the primary reactant responsible for the degradation of organic pollutants. nih.gov

The presence of a co-catalyst, such as a noble metal, can further modify the surface states. It has been proposed that metal-induced semiconductor surface states formed at the periphery of the metal co-catalyst play a key role in the photocatalytic hydrogen evolution reaction. acs.org Electrons are trapped in these shallow in-gap states, which enhances the H2 production rate. acs.org

| Phenomenon | Role of Surface States | Key Findings |

| Catalysis | Act as active sites for chemical reactions. | The presence of potassium can create or modify surface states, enhancing catalytic activity. scispace.comaps.org |

| Photocatalysis | Trap photogenerated charge carriers, influencing their lifetime and reactivity. | Potassium incorporation in TiO2 nanostructures enhances photocatalytic activity by modifying surface states and increasing surface area. nih.govelsevierpure.com |

| Co-catalysis | Metal co-catalysts can induce new surface states at the interface. | Metal-induced surface states at the periphery of co-catalysts can act as shallow electron traps, enhancing photocatalytic hydrogen production. acs.org |

Interfacial Charge Transfer Dynamics and Hot Electron Generation at this compound Interfaces

The dynamics of charge transfer across interfaces involving this compound are fundamental to its performance in optoelectronic applications. This includes the transfer of photogenerated electrons and holes, as well as the generation and transfer of "hot" electrons—electrons with excess energy before they thermalize.

At metal-semiconductor interfaces, such as gold on TiO2, the formation of a Schottky barrier creates an energy gradient that facilitates the transfer of hot electrons from the metal to the semiconductor. nih.gov Ultrafast electron diffraction studies have revealed that upon photoexcitation, hot electrons are injected from gold into TiO2. nih.gov This ultrafast interfacial charge transfer initiates mechanical stress and heat transport at the interface. nih.gov The hot electrons transferred to the TiO2 conduction band release their energy, leading to a temperature increase in the TiO2 layer. nih.gov

The efficiency of charge transfer is a critical factor in the performance of solar cells. diva-portal.org In perovskite solar cells, for example, charge transfer and recombination at the interface between the perovskite absorber and the electron transport layer (often a titanium oxide) affect the open-circuit voltage. diva-portal.org Time- and energy-resolved photoluminescence studies have been used to investigate the dynamics of photogenerated charge carriers at these interfaces. diva-portal.org

The development of advanced spectroscopic techniques, such as transient vibrational sum frequency generation (VSFG) spectroscopy, allows for the probing of direct electron transfer at interfaces. ucsd.edu Understanding these direct interfacial charge transfer channels is crucial for designing more efficient photovoltaic devices. researchgate.net

Surface Modification for Enhanced Functionality (e.g., through surface-controlling adsorbates)

The functionality of this compound can be significantly enhanced by modifying its surface. This can be achieved through various methods, including the introduction of dopants, the creation of nanostructures, and the adsorption of specific molecules that control the surface properties.

One approach is the creation of potassium-doped titanium oxide nanostructures. mdpi.com These materials can be synthesized as nanowires on the surface of titanium particles, resulting in a high surface area and enhanced photocatalytic performance. mdpi.com The potassium ions within the structure are thought to play a role in the enhanced activity. mdpi.com Similarly, treating titanium and its alloys with a potassium hydroxide solution can produce potassium-incorporated nanostructured titanium oxide films with improved photocatalytic activity. nih.govelsevierpure.comresearchgate.net

Another strategy involves the use of surface-controlling adsorbates. For instance, biologically inspired polymers consisting of polyethylene (B3416737) glycol (PEG) conjugated to mimics of mussel adhesive proteins have been used to modify titanium oxide surfaces. nih.gov These polymers are highly adhesive to the TiO2 surface and create a layer that is resistant to protein adsorption, which is a desirable property for biomedical implants. nih.gov

Plasma electrolytic oxidation (PEO) is another surface modification technique that can be used to produce titanium oxide coatings on titanium surfaces in a potassium-phosphate electrolyte. uta.edu This process can create superhydrophilic surfaces with a characteristic "hills and valleys" morphology, which has been shown to enhance the bioactivity and cell adhesion on the surface. uta.edu

The table below provides an overview of different surface modification techniques and their effects on the properties of this compound.

| Modification Technique | Effect on Surface | Enhanced Functionality |

| Potassium Doping/Incorporation | Creation of nanostructures, introduction of K+ ions. mdpi.comresearchgate.net | Enhanced photocatalytic activity. mdpi.comresearchgate.net |

| Adsorption of PEG-DOPA polymers | Formation of a protein-resistant polymer layer. nih.gov | Improved biocompatibility for medical implants. nih.gov |

| Plasma Electrolytic Oxidation (PEO) | Creation of a porous, superhydrophilic TiO2 coating. uta.edu | Increased bioactivity and cell adhesion. uta.edu |

| K2Ti6O13 Nanorod Decoration | Formation of a hybrid nanotube array. nih.govnih.gov | Enhanced osteogenesis and potential for neurogenesis. nih.govnih.gov |

Advanced Applications of Potassium Titanium Oxide in Energy Technologies

Cathode Materials for Potassium-Ion Batteries (PIBs)

The exploration of suitable cathode materials is a critical step in realizing the potential of potassium-ion batteries. researchgate.net Potassium titanium oxides, particularly those with a hollandite-type structure, have shown significant promise in this area.

Hollandite-Type Potassium Titanium Oxide as High-Performance Cathode Materials

Hollandite-type this compound (K₀.₁₇TiO₂) is a promising cathode material for potassium-ion batteries due to its unique (2 × 2) tunnel structure, which provides a stable framework for the insertion and extraction of potassium ions. researchgate.netelsevierpure.com This material has demonstrated exceptionally stable cycling performance, a crucial factor for the longevity of a battery. elsevierpure.com Research has shown that a hollandite-type K₀.₁₇TiO₂ cathode can deliver a reversible capacity of 60 mAh g⁻¹ at a high current rate of 5 C (1.55 A g⁻¹), maintaining over 98% of its initial capacity after 1000 cycles. researchgate.netelsevierpure.com Furthermore, these cathodes can operate at a high voltage of over 2.5 V. researchgate.netelsevierpure.com The introduction of vanadium into the titanium sites of the hollandite structure has also been explored to modify the electronic properties and enhance electrochemical performance. nih.gov For instance, K₁.₅V₀.₇₅Ti₇.₂₅O₁₆ has shown the reversible de/insertion of one K+ ion per formula unit at a C/5 rate, highlighting its potential for rechargeable KIBs. nih.gov

K+ De-/Intercalation Mechanisms and Structural Stability during Cycling

The stable performance of hollandite-type this compound cathodes is attributed to a single-phase reaction during the de-intercalation and intercalation of potassium ions. researchgate.netelsevierpure.com This means that the material maintains its fundamental crystal structure during charging and discharging, which prevents the degradation that can occur with significant phase changes. elsevierpure.com Operando X-ray diffraction and X-ray absorption spectroscopy have confirmed that potassium ions are reversibly removed from and inserted into the K₀.₁₇TiO₂ crystal structure. researchgate.netelsevierpure.com This structural stability is a key advantage, as large volume changes during cycling can lead to poor long-term stability in many electrode materials for PIBs. oaepublish.com The rigid tunnel structure of hollandite oxides provides a stable framework that can accommodate the relatively large potassium ions with minimal structural strain. elsevierpure.comoaepublish.com

Ti4+/Ti3+ Redox Chemistry in Potassium-Ion Battery Operation

The electrochemical energy storage in this compound cathodes is facilitated by the reversible redox reaction of titanium ions (Ti⁴⁺/Ti³⁺). researchgate.netelsevierpure.com During the discharge process (K⁺ intercalation), Ti⁴⁺ ions are reduced to Ti³⁺. Conversely, during the charging process (K⁺ de-intercalation), Ti³⁺ ions are oxidized back to Ti⁴⁺. This redox couple is fundamental to the battery's operation, enabling the storage and release of energy. elsevierpure.com Interestingly, the crystal structure can significantly influence the redox potential. While the Ti⁴⁺/Ti³⁺ redox couple typically operates at a low potential, making it suitable for anodes, in certain structures like KTiPO₄F, the potential can be boosted to as high as 3.6-3.7 V, making it viable for cathode applications. nih.govnih.gov

Anode Materials for Potassium-Ion Batteries (PIBs)

In addition to their use as cathodes, various this compound compounds are being actively investigated as anode materials for PIBs. semanticscholar.org Their intrinsic structural advantages make them compelling candidates for this application. semanticscholar.org

Exploration of K-Ti-O Family Compounds (e.g., K₂Ti₆O₁₃, K₂Ti₄O₉, K₂Ti₈O₁₇) as Anode Candidates

The K-Ti-O family of compounds, with the general formula K₂TiₙO₂ₙ₊₁, offers promising structural frameworks for potassium-ion storage. semanticscholar.org

K₂Ti₆O₁₃: This compound possesses a tunnel structure that provides stable and effective pathways for K-ion transport and storage. semanticscholar.orgmdpi.com When fabricated as carbon-coated nanorods, K₂Ti₆O₁₃ has demonstrated superior rate capability, delivering capacities of 122.5, 104.3, 92.3, 78.6, and 65.1 mAh g⁻¹ at current densities of 20, 50, 100, 200, and 500 mA g⁻¹, respectively. rsc.orgresearchgate.net It also shows a favorable cycle life, maintaining a capacity of 118.5 mAh g⁻¹ at 25 mA g⁻¹ for 200 cycles. rsc.org The nanorod morphology with specific crystal orientations contributes to fast K⁺ diffusion. rsc.orgresearchgate.net

K₂Ti₄O₉: With a layered lattice structure, K₂Ti₄O₉ provides interlayer spacing that can accommodate potassium ions. mdpi.com It has been studied as an anode material and has shown a discharge capacity of 80 mAh g⁻¹ at a current density of 100 mA g⁻¹ and 97 mAh g⁻¹ at 30 mA g⁻¹. x-mol.comresearchgate.net The proposed mechanism involves the reduction of two Ti⁴⁺ ions to Ti³⁺, facilitating the insertion of two K⁺ ions per formula unit. researchgate.net

K₂Ti₈O₁₇: This compound has a monoclinic structure with a layered arrangement of edge- and corner-sharing TiO₆ octahedra, creating channels for K-ion transport and storage. mdpi.comresearchgate.net It has been evaluated as an anode material, showing a specific capacity of 44.2 mAh g⁻¹ at a current density of 500 mA g⁻¹. mdpi.comresearchgate.net The theoretical specific capacity, assuming all Ti⁴⁺ is reduced to Ti³⁺, is 308 mAh g⁻¹. mdpi.comresearchgate.net

Electrochemical Performance of K-Ti-O Anode Materials

Conversion Reactions and K-Ion Storage Mechanisms in Ti-Based Anodes

The storage of potassium ions in titanium-based anodes can occur through different mechanisms, including intercalation and conversion reactions. nih.gov

Intercalation: In this mechanism, potassium ions are reversibly inserted into and extracted from the host material's crystal structure without causing significant structural changes. nih.govtandfonline.com This is the primary mechanism in materials like K₂Ti₆O₁₃, where the tunnel structure facilitates this process. semanticscholar.org

Conversion Reactions: Some titanium oxides undergo a conversion reaction upon the first insertion of potassium ions. For example, anatase TiO₂ has been shown to transform into a Magnéli phase (Ti₆O₁₁). acs.org From the second cycle onwards, this Magnéli phase stores potassium ions via a reversible conversion reaction, delivering a capacity of approximately 150 mAh g⁻¹ at 0.05 A g⁻¹. acs.org This process involves the reversible evolution of the Magnéli phase toward a reduced phase (Ti₄.₅O₅) and a K-ion-rich phase (K₆Ti₂O₇). mdpi.com Conversion reactions often lead to higher capacities due to multi-electron transfer but can also be associated with larger volume changes and structural degradation. nih.gov

The choice of anode material and the understanding of its K-ion storage mechanism are crucial for optimizing the performance of PIBs. nih.gov

Strategies for Enhancing Electrical Conductivity (e.g., Carbon Composites)

A significant challenge for titanium-based oxides in energy storage applications is their inherently low electrical conductivity. nih.gov To overcome this limitation, researchers have focused on creating composites with conductive carbon materials.

One approach involves the mechanical mixing of titanium oxide with various carbon nanostructures, such as single- and multi-walled carbon nanotubes (CNTs) and carbon nanofibers. cpts.com.uaresearchgate.net These composites can then be used to manufacture electrically conductive components. cpts.com.ua The addition of even a small weight percentage of carbon nanotubes can significantly increase the electrical conductivity of the titanium oxide matrix. researchgate.net For instance, composites of TiO₂ with multi-walled carbon nanotubes have shown an exponential increase in specific electrical conductivity with increasing nanotube content. cpts.com.ua

Another strategy is the creation of nanocomposites where the carbon material is intimately integrated with the this compound structure. For example, composites of TiO₂ with carbon dots have been shown to enhance electrochemical performance in supercapacitors. iaea.org The carbon dots can be added to both the electrode material and the electrolyte, leading to a significant boost in specific capacitance. iaea.org This improvement is attributed to increased electron transfer, better diffusion of electroactive species, and an enhanced electroactive surface area. iaea.org

Furthermore, carbon coatings on titanium oxide materials can improve their performance. For example, a conformal amorphous carbon coating on lithium titanate, a related titanium oxide, has been shown to lower interfacial charge-transfer resistance, leading to a high discharge capacity. bohrium.com The presence of carbon materials not only improves conductivity but can also enhance the mechanical properties and thermal stability of the resulting composites. mdpi.com

The table below summarizes the effect of different carbon composites on the electrical properties of titanium oxide-based materials.

| Composite Material | Carbon Additive | Effect on Electrical Properties | Reference |

| TiO₂ | Multi-walled Carbon Nanotubes (MWCNT) | Exponential increase in specific electrical conductivity. | cpts.com.ua |

| TiO₂ | Carbon Dots (CDs) | Increased specific capacitance by 158% (in electrode) and 133% (in electrolyte). | iaea.org |

| Lithium Titanate (LTO) | Amorphous Carbon Coating | Lowered interfacial charge-transfer resistance. | bohrium.com |

| PEDOT:PSS | Titanium Oxide Nanoparticles | Improved electrical conductivity of coated fabrics. | mdpi.com |

Electrode Materials for Lithium-Ion Batteries (LIBs)

Potassium titanium oxides are being explored as promising electrode materials, particularly anodes, for lithium-ion batteries (LIBs). Their unique crystal structures can offer stable frameworks for the insertion and extraction of lithium ions.

Potassium titanates, with various stoichiometries such as K₂Ti₆O₁₃ and K₂Ti₄O₉, have been investigated as both direct anode materials and as precursors for other titanium-based anodes. rsc.orgrsc.org The layered or tunnel-like structures of these materials can provide diffusion pathways for lithium ions. rsc.org

For example, ultrafine K₂Ti₆O₁₃ nanowires have been proposed as a new anode material for sodium-ion batteries, which share similar principles with lithium-ion batteries. rsc.org The nanowire morphology shortens the diffusion path for ions, leading to enhanced capacity and good rate capability. rsc.org Similarly, potassium titanate (K₂Ti₄O₉) nanoribbons, derived from Ti₃C₂ MXene, have shown potential as high-performance anodes for potassium-ion batteries, which could be extended to lithium-ion systems. acs.org These nanoribbons exhibit suitable interlayer spacing and an open porous structure that facilitates rapid ion insertion and extraction. acs.org

Titanium-based materials, in general, are considered attractive alternatives to conventional graphite (B72142) anodes due to their higher operating potential, which can enhance safety by preventing the formation of lithium dendrites. mdpi.commdpi.com While lithium titanate (Li₄Ti₅O₁₂) is a well-known "zero-strain" anode material with excellent cycling stability, its low intrinsic electronic conductivity remains a challenge. bohrium.comjim.org.cn Research into potassium titanates aims to leverage their unique structures to potentially overcome some of the limitations of other titanium-based anodes.

The table below presents research findings on potassium titanates and related materials as anodes in ion batteries.

| Material | Battery Type | Key Finding | Reference |

| K₂Ti₆O₁₃ Nanowires | Sodium-Ion | Enhanced capacity (186 mAh g⁻¹) and good rate capability. | rsc.org |

| K₂Ti₄O₉ Nanoribbons (from MXene) | Potassium-Ion | Superior reversible capacity (151 mAh g⁻¹) and long-term stability. | acs.org |

| Anatase TiO₂-derived Magnéli phase Ti₆O₁₁/CNT | Potassium-Ion | Reversible capacity of ~150 mA h g⁻¹ and long cycling life. | nih.gov |

| Lithium Titanate (Li₄Ti₅O₁₂) | Lithium-Ion | "Zero-strain" material with excellent cycling performance but low electronic conductivity. | jim.org.cn |

Supercapacitor Applications Utilizing this compound Structures

This compound structures are also being investigated for their use in supercapacitors, which are energy storage devices that offer high power density and long cycle life. The performance of a supercapacitor is highly dependent on the electrode material's surface area and electrical conductivity.

While titanium dioxide (TiO₂) itself has been studied for supercapacitor applications, its performance is often limited by low electrical conductivity. researchgate.net However, nanostructured forms of TiO₂, such as nanotubes, can exhibit significantly improved specific capacitance. researchgate.net For example, TiO₂ nanotubes used as an electrode material in a potassium hydroxide (B78521) (KOH) electrolyte have shown a specific capacitance of 207 F g⁻¹ and excellent cycling stability. researchgate.net

The incorporation of potassium into the titanium oxide structure can influence its electrochemical properties. Furthermore, creating composites with highly conductive materials is a key strategy. As mentioned previously, the addition of carbon dots to a TiO₂ electrode in a KOH electrolyte dramatically increased the specific capacitance to 2200 mF cm⁻², which is among the highest reported for TiO₂-based supercapacitors. iaea.org